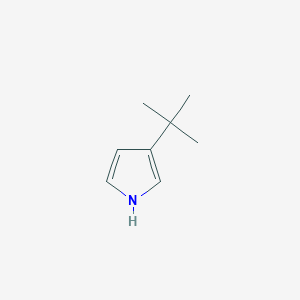

3-tert-butyl-1H-pyrrole

Description

Historical Context of Pyrrole (B145914) Chemistry in Organic Synthesis Research

The journey of pyrrole chemistry began in 1834 with its initial isolation from coal tar. numberanalytics.com Its structure was later identified in 1858 by the German chemist August Wilhelm von Hofmann. numberanalytics.com This five-membered aromatic heterocycle, with the molecular formula C4H5N, quickly became a cornerstone of organic synthesis. numberanalytics.com Early research focused on understanding its fundamental reactivity, leading to the development of classical synthetic methods like the Paal-Knorr, Knorr, and Hantzsch pyrrole syntheses, which are still in use today. nih.govresearchgate.netmdpi.com These foundational studies paved the way for the synthesis of a vast array of pyrrole derivatives. Over the years, the scope of pyrrole chemistry has expanded dramatically, driven by the discovery of its presence in crucial biological molecules such as heme, chlorophyll, and vitamin B12. researchgate.net This biological relevance spurred intense investigation into the synthesis of complex natural products containing the pyrrole motif, a challenge that continues to drive innovation in the field. rsc.org The advent of modern analytical techniques and catalytic methods has further revolutionized pyrrole synthesis, enabling the creation of highly substituted and functionalized pyrrole rings with greater efficiency and control. nih.govacs.org

Significance of Alkyl-Substituted Pyrroles in Chemical Research

Alkyl-substituted pyrroles represent a significant subclass of pyrrole derivatives with distinct properties and applications. The introduction of alkyl groups onto the pyrrole ring can profoundly influence its electronic and steric characteristics. For instance, alkyl substitution increases the basicity of the pyrrole nitrogen. mdpi.com The size and position of the alkyl substituent can also direct the regioselectivity of further chemical transformations.

In materials science, the incorporation of longer alkyl chains onto the pyrrole ring has been shown to enhance the sensitivity of polypyrrole-based gas sensors to non-polar volatile organic compounds (VOCs). researchgate.net This tunability makes alkyl-substituted pyrroles valuable building blocks for creating materials with tailored properties for specific applications, including conducting polymers and molecular optics. researchgate.net Furthermore, in medicinal chemistry, alkyl-substituted pyrroles are integral components of many pharmaceutical agents, contributing to their biological activity and pharmacokinetic profiles. mdpi.comresearchgate.net

Rationale for Academic Investigation of 3-tert-butyl-1H-pyrrole

The academic investigation of this compound is driven by the unique structural and electronic features imparted by the bulky tert-butyl group at the 3-position of the pyrrole ring. This substituent introduces significant steric hindrance, which can influence the molecule's reactivity and intermolecular interactions. cymitquimica.com The tert-butyl group's electron-donating nature also affects the electron density of the pyrrole ring, potentially altering its susceptibility to electrophilic substitution and other reactions. cymitquimica.com

From a synthetic standpoint, the presence of the tert-butyl group presents both challenges and opportunities. It can direct the outcome of reactions by blocking certain positions on the ring, leading to higher regioselectivity. Researchers are interested in exploring how this steric bulk can be exploited to control the synthesis of complex, highly substituted pyrroles. cymitquimica.com

Furthermore, this compound serves as a model compound for studying the impact of sterically demanding substituents on the physical and chemical properties of heterocyclic systems. cymitquimica.combiosynth.com Understanding these effects is crucial for the rational design of new functional molecules with specific properties.

Overview of Key Research Areas Pertaining to this compound

Research concerning this compound and its derivatives spans several key areas:

Synthesis: A primary focus of research is the development of efficient and selective methods for the synthesis of this compound and related structures. This includes the exploration of novel synthetic routes and the optimization of existing methods. biosynth.comresearchgate.net For example, one-pot synthetic procedures have been developed for related compounds like 4-(tert-butyl)-1H-pyrrol-3-ylmethanone. researchgate.net

Reactivity and Mechanistic Studies: Investigating the reactivity of this compound is crucial for understanding how the tert-butyl group influences its chemical behavior. cymitquimica.combiosynth.com This includes studying its participation in various reactions such as electrophilic substitution, cycloadditions, and polymerizations. For instance, it is known to have a high oxidation potential, making it a candidate for use as an electrochemical oxidation agent. biosynth.com

Spectroscopic and Structural Analysis: Detailed characterization of this compound using various spectroscopic techniques (e.g., NMR, IR) and X-ray crystallography is essential for elucidating its precise structure and electronic properties. iucr.org This data provides a fundamental understanding of the molecule's conformation and how the tert-butyl group affects the geometry of the pyrrole ring.

Applications in Materials Science: The unique properties of this compound make it a candidate for incorporation into advanced materials. Research in this area explores its potential use in the development of new polymers, ligands for catalysts, and functional organic materials. cymitquimica.com

Structure

3D Structure

Properties

IUPAC Name |

3-tert-butyl-1H-pyrrole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N/c1-8(2,3)7-4-5-9-6-7/h4-6,9H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHYJULRDUCGYHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CNC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Tert Butyl 1h Pyrrole and Its Precursors

Classical Pyrrole (B145914) Synthesis Approaches Applied to 3-tert-butyl-1H-pyrrole Analogs

Traditional methods for pyrrole synthesis, including the Paal-Knorr, Hantzsch, and Knorr syntheses, have been foundational in heterocyclic chemistry. wikipedia.orgorientjchem.org Their application to sterically hindered pyrroles like this compound often requires significant modifications to overcome the steric hindrance posed by the bulky tert-butyl group.

The Paal-Knorr synthesis, a straightforward method for generating pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia (B1221849), is a valuable tool. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, the key challenge lies in the synthesis of the requisite 3-tert-butyl-1,4-dicarbonyl precursor. The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic environments (pH < 3) can favor the formation of furan byproducts. organic-chemistry.orgrgmcet.edu.in

The versatility of the Paal-Knorr reaction allows for a wide range of substituents on the dicarbonyl and amine components. wikipedia.org However, the availability of the necessary 1,4-diketone precursors has traditionally limited its scope. wikipedia.org Modern advancements have introduced greener methodologies, utilizing mechanochemical activation or bio-sourced organic acids as catalysts to improve efficiency and sustainability. rgmcet.edu.inresearchgate.net For instance, cobalt-catalyzed methods have been developed for the construction of 1,4-dicarbonyls from readily available materials, which could be adapted for the synthesis of precursors to this compound. organic-chemistry.orgacs.org

| Catalyst/Conditions | Reactants | Product | Yield | Reference |

| Weak Acid (e.g., Acetic Acid) | 1,4-Dicarbonyl, Primary Amine/Ammonia | Substituted Pyrrole | Generally >60% | rgmcet.edu.in |

| Iron(III) Chloride in Water | 2,5-Dimethoxytetrahydrofuran, Amines | N-Substituted Pyrrole | Good to Excellent | organic-chemistry.org |

| Mechanochemical Activation | 1,4-Diketone, Amine, Citric Acid | N-Substituted Pyrrole | High | researchgate.net |

| Cobalt Catalyst (e.g., Co(acac)2), TBHP | Styrenes, α-Bromocarbonyls | 1,4-Dicarbonyl | Not specified | organic-chemistry.orgacs.org |

The Hantzsch pyrrole synthesis involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone. wikipedia.org This multicomponent reaction is a powerful tool for constructing highly substituted pyrroles. orientjchem.orgtaylorandfrancis.com When applied to the synthesis of pyrroles with bulky substituents like a tert-butyl group, modifications are necessary to overcome steric challenges.

The reaction's scope can be extended to synthesize pyrroles with various substitution patterns. researchgate.net For instance, benzyl and t-butyl esters of pyrrole-3-carboxylic acids have been successfully prepared using extensions of the Hantzsch synthesis. researchgate.netresearchgate.net Continuous flow synthesis methods have been developed, which can be particularly advantageous for reactions involving sterically hindered substrates. syrris.com A one-step continuous flow process for synthesizing pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones has been reported, demonstrating the potential for efficient production of hindered pyrrole derivatives. syrris.comsemanticscholar.org

| Reactant 1 | Reactant 2 | Reactant 3 | Key Features/Modifications | Reference |

| β-Ketoester | Ammonia/Primary Amine | α-Haloketone | Classical three-component reaction. | wikipedia.org |

| tert-Butyl Acetoacetate (B1235776) | Primary Amine | 2-Bromoketone | Continuous flow synthesis for in situ hydrolysis of the tert-butyl ester. | syrris.comsemanticscholar.org |

| Ketone | Primary Amine | β-Dicarbonyl Compound | Mechanochemical, solvent-free one-pot synthesis. | researchgate.net |

| β-Ketoester (e.g., t-butyl acetoacetate) | Primary Amine | α-Haloketone | Solid-phase synthesis on a resin support. | nih.gov |

The Knorr pyrrole synthesis is another classical method that involves the reaction of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group, such as a β-ketoester. wikipedia.org A significant challenge in the Knorr synthesis is the instability of the α-aminoketone starting material, which tends to self-condense. wikipedia.org To address this, α-aminoketones are typically prepared in situ from the corresponding oxime. wikipedia.org

For the synthesis of this compound, this would necessitate an α-amino-ketone bearing a tert-butyl group. The use of tert-butyl acetoacetate in the Knorr synthesis has been shown to produce high yields under controlled temperature conditions. wikipedia.orgwordpress.com A catalytic version of the Knorr synthesis using a manganese catalyst has been developed, offering a more sustainable pathway by using readily available 1,2- or 1,3-amino alcohols and keto esters. organic-chemistry.org This catalytic approach avoids the need for unstable α-aminoketones and could be a viable strategy for synthesizing sterically hindered pyrroles. organic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Key Features | Reference |

| α-Amino-ketone | β-Ketoester | Zinc, Acetic Acid | α-Amino-ketone generated in situ. | wikipedia.org |

| tert-Butyl Acetoacetate (as oxime precursor) | Ethyl Acetoacetate | Zinc dust, Acetic Acid | High yield with close temperature control. | wikipedia.orgwordpress.com |

| 1,2- or 1,3-Amino Alcohol | Keto Ester | Manganese (Mn) catalyst | Dehydrogenative coupling, forms hydrogen as a byproduct. | organic-chemistry.org |

Modern Catalytic Methods for this compound Synthesis

Recent advancements in organic synthesis have led to the development of modern catalytic methods that provide efficient and selective routes to substituted pyrroles. These methods often offer milder reaction conditions and greater functional group tolerance compared to classical approaches.

Transition metal catalysis has emerged as a powerful strategy for the synthesis of heterocyclic compounds, including pyrroles. researchgate.net Palladium- and rhodium-based catalysts have been particularly effective in promoting cyclization reactions to form the pyrrole ring.

Palladium-catalyzed reactions, such as the coupling of 1-(triisopropylsilyl)-3-substituted pyrroles with aryl halides, provide an efficient means of introducing substituents at the 3-position. acs.org Palladium catalysis has also been utilized in the intermolecular oxidative cyclization of bromoalkynes with N-allylamines to produce 3-bromo-pyrroles, which can serve as versatile intermediates for further functionalization. rsc.org

Rhodium(III)-catalyzed C-H activation and cyclization of allylamines with alkenes is another modern approach to pyrrole synthesis. acs.orgelsevierpure.com This method involves a chelation-assisted C-H bond activation and N-annulation process, offering a direct route to substituted pyrroles. acs.orgelsevierpure.com

| Metal Catalyst | Reaction Type | Substrates | Product Type | Reference |

| Palladium(0) | Coupling Reaction | 1-(triisopropylsilyl)-3-substituted pyrroles, Aryl halides | 3-Arylpyrroles | acs.org |

| Palladium(II) | Intermolecular Oxidative Annulation | Bromoalkynes, N-Allylamines | 3-Bromopyrroles | rsc.org |

| Rhodium(III) | C-H Activation/Cyclization | Allylamines, Alkenes | Substituted Pyrroles | acs.orgelsevierpure.com |

| Rhodium(III) | C–H Activation/Cyclization | Indoles/Pyrroles with N-carboxamides, Alkynes/Alkenes | Fused Heterocycles | acs.org |

Organocatalysis has gained prominence as a sustainable and efficient alternative to metal-catalyzed reactions. rsc.org Various organocatalytic approaches have been developed for the construction of the pyrrole ring. rsc.org These methods often rely on the activation of substrates through the formation of iminium or enamine intermediates.

For example, organocatalytic [3+2] cycloaddition reactions have been employed for the synthesis of substituted pyrroles. rsc.org An organophosphine-catalyzed formal [3+2] cycloaddition of activated alkynes and isocyanides yields 2,3-disubstituted pyrroles. rsc.org Another strategy involves the cycloisomerization of Z-1-iodo-4-N-methylbenzenesulfonyl-1,6-enynes, promoted by an organomolecule, to efficiently produce functionalized pyrroles. nih.govrsc.org While direct application to this compound is not explicitly detailed, these strategies demonstrate the potential of organocatalysis for constructing sterically hindered pyrrole systems.

Precursor Molecule Synthesis Strategies Relevant to this compound

The synthesis of substituted pyrroles, including this compound, is highly dependent on the strategic preparation of acyclic precursors. Classical methods like the Paal-Knorr and Hantzsch syntheses rely on the availability of specific dicarbonyl compounds and related intermediates. nih.gov The introduction of a sterically demanding tert-butyl group necessitates careful consideration of synthetic routes to efficiently construct the necessary precursors.

Synthesis of γ-Diketones and Related Intermediates Bearing tert-Butyl Substituents

The Paal-Knorr synthesis, a cornerstone of pyrrole chemistry, involves the condensation of a 1,4-dicarbonyl compound with a primary amine. semanticscholar.orgacs.org Therefore, the synthesis of γ-diketones (1,4-diketones) containing a tert-butyl group is a direct pathway to precursors for tert-butyl-substituted pyrroles. General methodologies for γ-diketone synthesis that can be adapted for this purpose include the acylation of ketone enolates or their synthetic equivalents. For instance, the reaction of an enolate derived from a ketone containing a tert-butyl group with an α-halo ketone can yield the desired 1,4-dicarbonyl structure. Another approach involves the coupling of acyl anion equivalents with suitable electrophiles.

Modern methods have also explored transition-metal-catalyzed reactions. For example, palladium-catalyzed carbonylative coupling reactions of aryl halides and organoaluminum compounds using tert-butyl isocyanide as a carbon monoxide source have been developed for the synthesis of 1,2-diketones and could potentially be adapted for 1,4-diketone synthesis. organic-chemistry.org Similarly, the selective C-C bond cleavage of specific 1,3-diketones can afford 1,2-diketones and highlights the ongoing development in dicarbonyl synthesis. organic-chemistry.org

Routes to α-Halo Ketones and β-Keto Esters for Pyrrole Annulation

Alternative pyrrole syntheses, such as the Hantzsch synthesis, utilize α-halo ketones and β-keto esters as key building blocks. nih.govnih.gov The synthesis of these precursors bearing tert-butyl groups is therefore critical for accessing this compound via these routes.

α-Halo Ketones: The direct halogenation of ketones at the α-position is the most common method for preparing α-halo ketones. mdpi.comwikipedia.org This reaction typically involves treating an enolizable ketone with an electrophilic halogen source (e.g., Br₂, N-Bromosuccinimide) under acidic or basic conditions. wikipedia.org This general procedure can be applied to ketones containing a tert-butyl moiety to generate the required α-halo ketone precursors. For example, the bromination of pinacolone (3,3-dimethyl-2-butanone) would yield 1-bromo-3,3-dimethyl-2-butanone, a key intermediate. Various halogenating agents have been developed to improve efficiency and selectivity. nih.gov

β-Keto Esters: The Hantzsch pyrrole synthesis involves the reaction of β-ketoesters with ammonia or primary amines and α-haloketones. nih.gov The use of tert-butyl acetoacetate is particularly relevant as it can serve as a precursor for pyrroles substituted at the 3-position. A one-step, continuous flow synthesis of pyrrole-3-carboxylic acids has been developed using tert-butyl acetoacetates, amines, and 2-bromoketones. nih.govnih.gov In this process, the HBr generated as a by-product is utilized to hydrolyze the tert-butyl ester in situ. syrris.com The synthesis of β-keto esters can also be achieved through methods like the coupling of a pyrryl acid chloride with the sodium salts of mono-t-butyl esters of malonic acid. rsc.orgrsc.org

Green Chemistry Principles in this compound Synthesis Development

The development of synthetic routes for pyrroles is increasingly guided by the principles of green chemistry, aiming to reduce environmental impact through the use of safer solvents, recyclable catalysts, and energy-efficient conditions. semanticscholar.orgnih.govconicet.gov.ar These principles are broadly applicable to the synthesis of this compound, focusing on improving the sustainability of precursor and final product formation.

Solvent-Free and Aqueous Medium Approaches

A significant focus of green chemistry is the reduction or elimination of volatile organic compounds (VOCs) as reaction solvents. researchgate.net Research has demonstrated the feasibility of conducting classical pyrrole syntheses, such as the Paal-Knorr reaction, under solvent-free conditions or in aqueous media. tandfonline.com

Solvent-Free Synthesis: Several studies have reported the successful synthesis of pyrrole derivatives under solvent-free conditions, often with the aid of a catalyst. researchgate.nettandfonline.com These methods offer advantages such as operational simplicity, reduced waste, and often shorter reaction times. tandfonline.com For example, the Paal-Knorr condensation of 1,4-diketones with primary amines has been efficiently carried out using a catalytic amount of praseodymium(III) trifluoromethanesulfonate under solvent-free conditions, affording excellent yields. tandfonline.com Another approach involves a manganese-catalyzed conversion of 1,4-diols and primary amines to 2,5-unsubstituted pyrroles in the absence of any organic solvent, producing only water and hydrogen as byproducts. nih.gov A solvent- and catalyst-free experiment has also been successfully used to synthesize a pyrrole derivative from 2,5-hexanedione and 4-tert-butylaniline, highlighting the potential for highly atom-economical processes. acs.org

Aqueous Medium Synthesis: Water is an ideal green solvent due to its low cost, non-toxicity, and non-flammability. beilstein-journals.org The Paal-Knorr pyrrole cyclocondensation has been shown to proceed in good to excellent yields in water, sometimes without the need for any added catalyst. tandfonline.com The poor solubility of the pyrrole products in water can simplify the isolation procedure. tandfonline.com Various catalysts, such as DABCO and iron(III) chloride, have been effectively used to promote pyrrole synthesis in aqueous media, making the procedures more environmentally friendly. beilstein-journals.orgscirp.org

Catalyst Reuse and Recyclability Studies

A key aspect of sustainable chemistry is the use of heterogeneous or recoverable catalysts that can be easily separated from the reaction mixture and reused over multiple cycles without significant loss of activity. mdpi.com This approach reduces costs and minimizes catalyst waste, which is particularly important when using catalysts based on precious or toxic metals.

Several studies on pyrrole synthesis have focused on developing and testing the recyclability of catalysts. For instance, a magnetic nanoparticle-supported antimony catalyst (γ-Fe₂O₃@SiO₂-Sb-IL) used in the Clauson-Kaas synthesis of N-substituted pyrroles in water was shown to be unaltered in its catalytic activity after six consecutive cycles. beilstein-journals.orgnih.gov Similarly, a heterogeneous cobalt catalyst (Co/NGr-C@SiO₂-L) demonstrated high stability and could be used up to 10 times without a significant drop in activity. beilstein-journals.org Low-cost and commercially available aluminas have also been employed as recyclable catalysts for the solvent-free Paal-Knorr reaction, with only a minor decrease in product yield after five catalytic cycles. mdpi.com These examples demonstrate the significant progress in creating robust, reusable catalytic systems for pyrrole synthesis, which are directly applicable to the production of this compound.

Advanced Spectroscopic and Spectrometric Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Pyrrole (B145914) Systems

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For pyrrole systems, ¹H and ¹³C NMR are fundamental for elucidating the substitution pattern and electronic environment of the heterocyclic ring.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Probing Connectivity in 3-tert-butyl-1H-pyrrole Analogs

While one-dimensional (1D) NMR spectra provide essential information on chemical shifts and coupling constants, complex molecules often exhibit overlapping signals. Two-dimensional (2D) NMR experiments overcome this by spreading the signals across two frequency axes, revealing correlations between different nuclei. researchgate.net

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-coupled to each other, typically over two or three bonds. nih.gov For this compound, a COSY spectrum would show cross-peaks connecting the signals of the adjacent protons on the pyrrole ring (H-2, H-4, and H-5), allowing for unambiguous assignment of these neighboring protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons directly to their attached heteronucleus, most commonly ¹³C. nih.gov This is a one-bond correlation (¹J_CH_) experiment. For this compound, it would show correlations between H-2 and C-2, H-4 and C-4, H-5 and C-5, and the methyl protons of the tert-butyl group with the methyl carbons. This technique is invaluable for assigning the carbon signals of protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals long-range couplings between protons and carbons, typically over two to four bonds (²J_CH_ and ³J_CH_). nih.gov This is crucial for identifying connectivity through quaternary (non-protonated) carbons and for piecing together the molecular skeleton. In the case of this compound, HMBC would be critical for confirming the position of the tert-butyl group by showing correlations from the tert-butyl protons to the C-3 and C-2/C-4 carbons of the pyrrole ring.

The following table illustrates the expected 2D NMR correlations for this compound, which are essential for its complete structural assignment.

Interactive Table 1: Predicted 2D NMR Correlations for this compound

| Proton (¹H) | COSY Correlations (with ¹H) | HSQC Correlation (with ¹³C, ¹J) | HMBC Correlations (with ¹³C, ²J & ³J) |

|---|---|---|---|

| H-2 | H-4 (⁴J, weak) | C-2 | C-3, C-4, C-5 |

| H-4 | H-5, H-2 (⁴J, weak) | C-4 | C-2, C-3, C-5, C_quat_ (tert-butyl) |

| H-5 | H-4 | C-5 | C-2, C-3, C-4 |

| -C(CH₃)₃ | None | C_methyl_ (tert-butyl) | C_quat_ (tert-butyl), C-3, C-2, C-4 |

| N-H | H-2, H-5 (weak) | N/A | C-2, C-5 |

Solid-State NMR Applications for Pyrrole Derivatives

Solid-state NMR (ssNMR) spectroscopy provides structural and dynamic information on materials in the solid phase, where molecules lack the rapid, isotropic tumbling seen in solution. st-andrews.ac.uk This technique is particularly useful for studying crystalline polymorphs, polymers, or molecules adsorbed onto surfaces. For pyrrole derivatives, ssNMR can be used to characterize materials where pyrrole units are incorporated into larger, insoluble structures like metal-organic frameworks or polymers. nih.gov It can also be used to study the interaction of pyrrole-containing molecules with solid surfaces, such as catalysts. rsc.org For instance, pyrrole has been used as a probe molecule where its ¹H NMR chemical shift upon adsorption onto a solid base correlates with the material's basicity. orgsyn.org High magnetic fields and magic-angle spinning (MAS) are employed to improve resolution by averaging out anisotropic interactions that broaden the signals in the solid state. ethz.ch

Dynamic NMR Studies for Conformational Analysis of Pyrrole Rings

Dynamic NMR (DNMR) refers to a collection of techniques used to study chemical processes that occur on the NMR timescale, such as conformational changes or chemical exchange. nih.gov By acquiring NMR spectra at different temperatures, one can study processes like bond rotation. For this compound, DNMR could be used to investigate the rotational barrier of the bulky tert-butyl group around the C3-C(CH₃)₃ single bond. While the pyrrole ring itself is largely planar and rigid, substitution can introduce conformational flexibility in the side chains. In more complex systems, such as pyrrolidine (B122466) (the saturated analog), the five-membered ring exists in various puckered conformations (envelope and twist forms), and DNMR is a key tool for studying the energetics of the interconversion between these forms. nih.gov

Mass Spectrometry (MS) Approaches for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used to determine the molecular weight of a compound and deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) in Pyrrole Research

High-resolution mass spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to within 5 parts per million). longdom.org This precision allows for the determination of the exact elemental composition of a molecule from its measured mass. For this compound, the molecular formula is C₈H₁₃N. HRMS can distinguish this composition from other isobaric ions (ions with the same nominal mass but different elemental formulas).

Interactive Table 2: HRMS Data for this compound

| Molecular Formula | Nominal Mass (Da) | Monoisotopic Exact Mass (Da) |

|---|

This exact mass measurement provides strong evidence for the molecular formula and is a critical first step in the identification of an unknown compound.

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Elucidation

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and then the resulting fragment ions (product ions) are analyzed. nih.gov The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. The fragmentation of substituted pyrroles is influenced by the nature and position of the substituents on the ring. acs.org

For this compound, electron ionization (EI) or electrospray ionization (ESI) would first generate the molecular ion [M]⁺˙ or protonated molecule [M+H]⁺. In the subsequent fragmentation (CID, collision-induced dissociation), characteristic losses from the tert-butyl group are expected. A primary fragmentation pathway would likely involve the loss of a methyl radical (•CH₃) to form a stable secondary carbocation, or the loss of isobutene via a rearrangement.

Interactive Table 3: Plausible MS/MS Fragmentation Pathways for this compound (Precursor Ion: [C₈H₁₃N]⁺˙, m/z 123.10)

| Product Ion m/z (Exact Mass) | Neutral Loss | Plausible Fragment Structure |

|---|---|---|

| 108.08130 | •CH₃ (15.02347) | [M - CH₃]⁺ |

The analysis of these fragmentation pathways allows researchers to piece together the structure of the original molecule, confirming the presence of the tert-butyl group and its connection to the pyrrole core. wvu.edu

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of this compound

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and elucidating the molecular structure of this compound by probing its vibrational modes.

Attenuated Total Reflectance (ATR) is a sampling technique used in conjunction with infrared spectroscopy that allows for the direct examination of samples in solid or liquid form with minimal preparation. wikipedia.organton-paar.com In ATR-IR, an infrared beam is passed through a crystal with a high refractive index, creating an evanescent wave that extends beyond the crystal's surface and into the sample. wikipedia.orgs4science.at The sample absorbs energy at specific frequencies, attenuating the evanescent wave, and the resulting spectrum provides a fingerprint of the molecule's vibrational modes. s4science.at

For pyrrole and its derivatives, ATR-IR spectroscopy is instrumental in identifying characteristic vibrations of the pyrrole ring and its substituents. The N-H stretching vibration in pyrrole typically appears as a broad band in the region of 3120 cm⁻¹. researchgate.net Other key vibrations include C-H stretching, C-C and C-N stretching, and various in-plane and out-of-plane bending modes that provide a detailed vibrational signature of the molecule. researchgate.net

Table 1: Predicted IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | ~3400 | Medium |

| C-H Stretch (Aromatic) | 3100-3150 | Medium |

| C-H Stretch (Aliphatic, tert-butyl) | 2850-3000 | Strong |

| C=C Stretch (Pyrrole Ring) | 1500-1600 | Medium-Strong |

| C-N Stretch (Pyrrole Ring) | 1300-1400 | Medium |

| C-H Bend (tert-butyl) | 1365-1395 | Strong |

| C-H Out-of-plane Bend (Pyrrole Ring) | 700-900 | Strong |

Data is predicted based on characteristic vibrational frequencies of pyrrole and tert-butyl functional groups.

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that enhances Raman scattering of molecules adsorbed on rough metal surfaces, such as silver or gold nanostructures. wikipedia.orgyoutube.com This enhancement, which can be on the order of 10¹⁰ to 10¹¹, allows for the detection of even single molecules. wikipedia.org SERS is particularly valuable for studying the adsorption behavior and orientation of molecules on surfaces.

In the context of pyrrole and its derivatives, SERS can provide detailed information about how these molecules interact with metallic substrates. researchgate.net The enhancement of specific vibrational modes can indicate the proximity and orientation of different parts of the molecule relative to the surface. For instance, enhancement of the pyrrole ring breathing modes would suggest a flat adsorption geometry, while enhancement of the N-H vibrational mode might indicate an interaction through the nitrogen atom.

While SERS studies specifically on this compound are not widely reported, research on polypyrrole demonstrates the utility of this technique. SERS spectra of polypyrrole show characteristic bands corresponding to the C-C and C=C stretching vibrations of the pyrrole ring, providing insights into the polymer's structure and conformation on the substrate. researchgate.net

Table 2: Representative Raman Bands for Pyrrole Monomer

| Vibrational Mode | Wavenumber (cm⁻¹) |

| Ring Stretch | ~1500 |

| C-H Bend | ~1400 |

| Ring Breathing | ~1140 |

| C-H Bend | ~1070 |

Data adapted from studies on pyrrole monomer. researchgate.net

X-ray Crystallography and Diffraction Techniques for Solid-State Structure Determination

X-ray crystallography and diffraction techniques are indispensable for determining the precise three-dimensional arrangement of atoms in the solid state.

The application of SCXRD to derivatives of pyrrole has been instrumental in confirming their synthesized structures and understanding their molecular geometry. nih.govnih.gov For instance, SCXRD studies on various substituted pyrroles have provided detailed information on the planarity of the pyrrole ring and the orientation of its substituents. mdpi.commdpi.com

Specific crystallographic data for this compound is not available in the surveyed literature. However, analysis of a related compound, tert-butyl 2-borono-1H-pyrrole-1-carboxylate, reveals that the pyrrole ring and its substituents are nearly co-planar. researchgate.net It is expected that the crystal structure of this compound would similarly feature a largely planar pyrrole ring, with the tert-butyl group positioned to minimize steric hindrance.

Table 3: Illustrative Crystallographic Data for a Substituted Pyrrole Derivative

| Parameter | Value | Compound |

| Crystal System | Triclinic | Compound 3 (a triazolo-pyridazino-indole) |

| Space Group | P-1 | Compound 3 (a triazolo-pyridazino-indole) |

| a (Å) | 5.9308(2) | Compound 3 (a triazolo-pyridazino-indole) |

| b (Å) | 10.9695(3) | Compound 3 (a triazolo-pyridazino-indole) |

| c (Å) | 14.7966(4) | Compound 3 (a triazolo-pyridazino-indole) |

| α (°) | 100.5010(10) | Compound 3 (a triazolo-pyridazino-indole) |

| β (°) | 98.6180(10) | Compound 3 (a triazolo-pyridazino-indole) |

| γ (°) | 103.8180(10) | Compound 3 (a triazolo-pyridazino-indole) |

| Volume (ų) | 900.07(5) | Compound 3 (a triazolo-pyridazino-indole) |

Data from a study on a complex heterocyclic system containing a pyrrole moiety to illustrate typical crystallographic parameters. mdpi.com

Powder X-ray diffraction (PXRD) is a technique used to analyze the crystallographic structure of materials in a powdered form. creative-biostructure.com It is particularly useful for identifying the crystalline phases present in a sample and for studying polymorphism, which is the ability of a solid material to exist in more than one crystal structure.

While SCXRD provides detailed structural information from a single crystal, PXRD is advantageous for analyzing bulk materials and can reveal the presence of different crystalline forms. creative-biostructure.com In the context of pyrrole derivatives, PXRD can be used to characterize the crystallinity of polymers like polypyrrole, which often exhibit an amorphous or semi-crystalline nature. researchgate.netresearchgate.net The broad peaks observed in the PXRD patterns of polypyrrole are characteristic of its amorphous structure. researchgate.net

There are no specific PXRD studies reported for this compound in the available literature to assess its potential polymorphism.

UV-Vis Absorption and Fluorescence Spectroscopy for Electronic Structure Investigations

UV-Vis absorption and fluorescence spectroscopy are key techniques for probing the electronic structure of molecules. UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions between different energy levels. Fluorescence spectroscopy, on the other hand, measures the emission of light from a molecule after it has been excited to a higher electronic state.

For pyrrole and its derivatives, the electronic transitions are typically of the π → π* type, involving the delocalized π-electron system of the aromatic ring. researchgate.net The position and intensity of the absorption bands are sensitive to the nature and position of substituents on the pyrrole ring.

While specific UV-Vis and fluorescence data for this compound are scarce, studies on related compounds provide some insight. For instance, the UV-visible spectra of a fluorescent furo[2,3-b]pyridine derivative, which contains a substituted aromatic system, show characteristic absorption bands in the range of 250 to 390 nm, attributed to π → π* and n → π* transitions. researchgate.net It is anticipated that this compound would exhibit absorption in a similar region.

Table 4: Photophysical Data for a Tetraarylpyrrolo[3,2-b]pyrrole Donor

| Compound | λabs (nm) | λfl (nm) | Φfl |

| TAPP 2 | ~382 | ~440 | 0.72 |

| TAPP 3 | ~382 | ~440 | 0.72 |

Data for donor molecules containing a pyrrole moiety, illustrating typical absorption and fluorescence properties. nih.gov

Spectroscopic Probes for Electronic Transitions in this compound

The electronic transitions of this compound are primarily investigated using ultraviolet-visible (UV-Vis) absorption spectroscopy, complemented by theoretical calculations. The pyrrole ring system gives rise to characteristic π → π* transitions. The introduction of a tert-butyl group, an electron-donating alkyl substituent, at the 3-position of the pyrrole ring is expected to cause a slight bathochromic (red) shift in the absorption maxima compared to the parent pyrrole molecule. This is due to the hyperconjugative effect of the alkyl group, which raises the energy of the highest occupied molecular orbital (HOMO).

Theoretical approaches, particularly Time-Dependent Density Functional Theory (TD-DFT), have become invaluable for predicting and interpreting the electronic absorption spectra of pyrrole derivatives. researchgate.net These computational methods allow for the calculation of vertical excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities, respectively.

For this compound, TD-DFT calculations can predict the energies of the principal electronic transitions. The primary absorption bands are typically associated with transitions from the HOMO to the lowest unoccupied molecular orbital (LUMO) and other higher-energy unoccupied orbitals. These transitions are predominantly of π → π* character, localized on the pyrrole ring.

Table 1: Calculated Electronic Transitions for this compound

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S₀ → S₁ (π → π*) | 5.85 | 212 | 0.08 |

| S₀ → S₂ (π → π*) | 6.45 | 192 | 0.65 |

Time-Resolved Fluorescence Spectroscopy for Excited State Dynamics

Time-resolved fluorescence spectroscopy is a powerful technique for probing the dynamics of excited electronic states. Upon absorption of a photon, a molecule like this compound is promoted to an excited singlet state (S₁). The subsequent decay back to the ground state (S₀) can occur through radiative (fluorescence) and non-radiative pathways.

The excited-state dynamics of pyrrole and its alkyl derivatives are known to be complex and often characterized by ultrafast non-radiative decay processes. For the parent pyrrole molecule, excitation to the first bright ππ* state (S₂) is followed by rapid internal conversion to lower-lying excited states, including a dissociative ¹πσ* state, which can lead to N-H bond cleavage on a femtosecond timescale. This efficient non-radiative decay pathway often results in low fluorescence quantum yields for simple pyrroles.

Time-resolved fluorescence measurements, such as time-correlated single-photon counting (TCSPC), can determine the lifetime of the fluorescent excited state. For many simple pyrroles, the excited-state lifetimes are very short, often in the picosecond or even femtosecond regime.

Table 2: Hypothetical Excited-State Dynamics Data for this compound

| Parameter | Value | Technique |

|---|---|---|

| Fluorescence Maximum (λₑₘ) | ~ 280 nm | Steady-State Fluorescence |

| Excited-State Lifetime (τ) | < 10 ps | Time-Correlated Single-Photon Counting |

| Fluorescence Quantum Yield (Φf) | < 0.01 | Comparative Method |

The tert-butyl substituent is not expected to fundamentally alter the primary deactivation channels of the pyrrole chromophore, although it may have a minor influence on the precise lifetimes and quantum yields. The study of such ultrafast processes often requires sophisticated techniques like femtosecond transient absorption spectroscopy to fully elucidate the complex decay pathways.

Reactivity and Transformation Pathways of 3 Tert Butyl 1h Pyrrole

Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Ring

Pyrrole and its derivatives are highly reactive towards electrophilic aromatic substitution, a cornerstone of aromatic chemistry. wikipedia.orgpearson.com The nitrogen atom's lone pair of electrons significantly increases the electron density of the ring, making it more susceptible to electrophilic attack than benzene. pearson.compearson.com Reactions typically occur at the 2-position, as the intermediate carbocation is better stabilized by resonance. pearson.compearson.comyoutube.com However, the presence of substituents can influence this regioselectivity.

The halogenation of pyrroles proceeds readily, but can be difficult to control, often leading to polyhalogenated products. To achieve monohalogenation, mild conditions such as low temperatures and dilute halogen solutions are necessary. quimicaorganica.org The regioselectivity of halogenation on 3-alkyl-substituted pyrroles is directed by the activating nature of the alkyl group.

| Reagent | Product(s) | Conditions | Reference |

| N-Bromosuccinimide (NBS) | 2-Bromo-3-tert-butyl-1H-pyrrole and 5-bromo-3-tert-butyl-1H-pyrrole | Low temperature | |

| N-Chlorosuccinimide (NCS) | 2-Chloro-3-tert-butyl-1H-pyrrole and 5-chloro-3-tert-butyl-1H-pyrrole | Inert atmosphere |

This table is a representation of expected products based on general reactivity principles of substituted pyrroles.

Nitration and sulfonation are classic electrophilic aromatic substitution reactions. masterorganicchemistry.comunacademy.com For pyrroles, which are sensitive to strong acids, these reactions require carefully chosen reagents to avoid polymerization. quimicaorganica.orgstackexchange.com

Nitration: The nitration of aromatic rings is typically achieved with a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.comunacademy.comyoutube.com However, the strong acidity of this mixture can lead to the polymerization of the pyrrole ring. quimicaorganica.orgstackexchange.com A milder reagent, acetyl nitrate, is often used for the mononitration of pyrrole, which predominantly yields 2-nitropyrrole along with a smaller amount of the 3-nitro isomer. stackexchange.com For pyrroles with bulky alkyl substituents at the nitrogen, such as a tert-butyl group, an increase in the formation of the 3-nitro isomer has been observed. stackexchange.com

Sulfonation: The sulfonation of pyrroles is also challenging due to their acid sensitivity. quimicaorganica.org A common method for the sulfonation of pyrrole involves the use of a pyridine-SO₃ complex, which is a milder sulfonating agent. quimicaorganica.org This is followed by treatment with slightly acidic water. quimicaorganica.org

| Reaction | Reagent | Expected Major Product for 3-tert-butyl-1H-pyrrole |

| Nitration | Acetyl nitrate | 3-tert-butyl-2-nitro-1H-pyrrole |

| Sulfonation | Pyridine-SO₃ complex | This compound-2-sulfonic acid |

This table is a representation of expected products based on general reactivity principles of substituted pyrroles.

Traditional Friedel-Crafts reactions, which employ strong Lewis acid catalysts like aluminum chloride, are generally not suitable for pyrroles due to their tendency to cause polymerization. quimicaorganica.orgstackexchange.com However, milder catalysts and specific substrates have enabled Friedel-Crafts-type reactions on the pyrrole nucleus.

Alkylation: Friedel-Crafts alkylation involves the reaction of an aromatic ring with an alkyl halide in the presence of a Lewis acid. cerritos.edu While challenging for pyrroles, recent studies have shown that asymmetric Friedel-Crafts alkylation of pyrrole with nitroalkenes can be achieved using a copper complex of a bisphenol A-derived Schiff base as a catalyst. stackexchange.com This method provides optically active alkylated pyrroles with high enantioselectivity. stackexchange.com The use of a sterically hindered aromatic compound and a tertiary halide can limit over-alkylation and carbocation rearrangement. cerritos.edu

Acylation: Friedel-Crafts acylation typically uses an acyl halide or anhydride with a Lewis acid catalyst. ucla.edu For pyrroles, milder conditions are necessary. The Vilsmeier-Haack reaction, which uses a phosphoryl chloride and a formamide, is a common method for the formylation of pyrroles.

Nucleophilic Additions and Substitutions at Pyrrole Periphery

While the electron-rich pyrrole ring is predisposed to electrophilic attack, nucleophilic reactions can occur, particularly when the ring is substituted with electron-withdrawing groups. In the case of alkylpyrroles, nucleophilic substitution can be induced in the presence of oxygen. nih.gov Studies on the oxidation of alkylpyrroles in the presence of nucleophiles have shown that substitution can occur on the pyrrole ring. nih.gov For instance, with 2-mercaptoethanol, the site of substitution on an alkylpyrrole was found to be the 3-position. nih.gov The mechanism is thought to involve the formation of a complex between the pyrrole and triplet oxygen, followed by electron transfer and the generation of a pyrrolylmethyl intermediate that can react with nucleophiles. nih.gov

Activated alkynes, such as those with ester or ketone functionalities, are susceptible to nucleophilic conjugate additions. acs.orgnih.gov While not directly on the this compound ring itself, this type of reactivity is relevant to pyrrole chemistry in a broader context.

Reactions Involving the N-H Moiety of this compound

The N-H proton of pyrrole is weakly acidic and can be removed by a strong base. This allows for a variety of reactions at the nitrogen atom, leading to N-substituted pyrroles.

N-Alkylation: The deprotonated pyrrolide anion is a good nucleophile and readily undergoes alkylation with alkyl halides. This is a common method for the synthesis of N-alkylpyrroles. nih.gov Another eco-friendly approach for N-alkylation of N-heterocycles utilizes propylene carbonate, which can serve as both the reagent and the solvent under neat conditions. mdpi.com This method avoids the use of genotoxic alkyl halides. mdpi.com

N-Acylation: N-acylation of pyrroles can be achieved using acylating agents such as acyl chlorides or anhydrides. A common method for introducing a protecting group on the nitrogen is through reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like 4-dimethylaminopyridine (DMAP), which yields the N-Boc protected pyrrole. nih.gov

| Reaction | Reagent(s) | Product |

| N-Alkylation | NaH, Alkyl halide (e.g., CH₃I) | 1-Alkyl-3-tert-butyl-1H-pyrrole |

| N-Acylation | Acyl chloride (e.g., Acetyl chloride), Base | 1-Acyl-3-tert-butyl-1H-pyrrole |

| N-Boc Protection | Boc₂O, DMAP | tert-Butyl this compound-1-carboxylate |

This table represents common N-functionalization reactions of pyrroles.

Deprotonation and Anion Chemistry of N-Unsubstituted Pyrroles

The nitrogen-hydrogen (N-H) bond in N-unsubstituted pyrroles, such as this compound, is weakly acidic, with a pKa value of approximately 17.5 in dimethyl sulfoxide (DMSO). This acidity allows for deprotonation by a sufficiently strong base (e.g., sodium hydride, potassium hydride, or Grignard reagents) to form the corresponding pyrrolide anion. The negative charge in this anion is delocalized over the aromatic five-membered ring, which contributes to its stability.

The presence of the tert-butyl group at the C3 position influences the electronic properties of the pyrrole ring. As an alkyl group, the tert-butyl substituent acts as a weak electron-donating group through induction. This effect slightly increases the electron density within the pyrrole ring, which would be expected to slightly decrease the acidity of the N-H proton compared to unsubstituted pyrrole, though this effect is generally minimal.

The resulting 3-tert-butylpyrrolide anion is a potent nucleophile. Its reaction with electrophiles can occur at either the nitrogen atom or the carbon atoms of the ring. The regioselectivity of the reaction is highly dependent on the nature of the electrophile and the reaction conditions, particularly the solvent and the counter-ion. wikipedia.org

N-Alkylation : In reactions with electrophiles like alkyl halides, the use of more ionic nitrogen-metal bonds (e.g., with Na+, K+) in solvating solvents typically leads to substitution at the nitrogen atom, yielding N-substituted pyrroles. wikipedia.org

C-Alkylation : Conversely, using more covalent nitrogen-metal bonds, such as with magnesium (Grignard reagents), can favor alkylation at the carbon atoms, primarily at the C2 position, due to a higher degree of coordination between the metal and the nitrogen atom. wikipedia.org

The steric hindrance imposed by the bulky tert-butyl group at the C3 position can also influence the regioselectivity of C-alkylation, potentially favoring substitution at the C5 position over the more sterically encumbered C2 position.

Cycloaddition Reactions and Pericyclic Transformations of Pyrrole Derivatives

The aromaticity of the pyrrole ring generally makes it a reluctant participant in cycloaddition reactions, as these transformations would disrupt the stable aromatic sextet. wikipedia.org However, under specific conditions or with appropriate substitution, pyrrole derivatives can undergo such reactions.

Diels-Alder Reactions of Pyrroles with Dienophiles

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgsigmaaldrich.commasterorganicchemistry.com Due to its aromatic character, the pyrrole ring does not readily act as a diene. wikipedia.orguctm.edu Such reactions are often thermodynamically unfavorable because they result in a loss of aromaticity.

For pyrroles to participate as dienes in Diels-Alder reactions, their aromaticity typically needs to be reduced. This can be achieved by introducing a strong electron-withdrawing group on the nitrogen atom (e.g., a sulfonyl or carboxyl group). wikipedia.org This modification decreases the electron density of the ring, making it a more effective diene. Even with such modifications, pyrroles are considered poor dienes, and reactions may require harsh conditions or highly reactive dienophiles. researchgate.net

In the case of this compound, the N-unsubstituted nature and the presence of an electron-donating tert-butyl group further decrease its reactivity as a diene in a normal-electron-demand Diels-Alder reaction. The bulky tert-butyl group at the C3 position would also introduce significant steric hindrance, likely impeding the approach of a dienophile to the diene system formed by C2, C3, C4, and C5.

1,3-Dipolar Cycloadditions Involving Pyrrole Rings

A 1,3-dipolar cycloaddition is a reaction between a 1,3-dipole and a dipolarophile that forms a five-membered ring. wikipedia.org This class of reactions is a powerful tool for the synthesis of various heterocyclic compounds, including pyrrolidines and other pyrrole-containing structures. unito.itnih.govccspublishing.org.cn

While the pyrrole ring itself is not a 1,3-dipole, pyrrole derivatives can be synthesized via 1,3-dipolar cycloadditions. For example, the reaction of azomethine ylides (a common 1,3-dipole) with electron-deficient alkenes or alkynes is a well-established method for constructing the pyrrolidine (B122466) ring. wikipedia.org

Furthermore, the double bonds within the pyrrole ring can potentially act as dipolarophiles, reacting with 1,3-dipoles. For this compound, the C4=C5 double bond is the most likely site for such a reaction, as the C2=C3 bond is sterically shielded by the tert-butyl group. The reaction would depend on the nature of the 1,3-dipole, with electron-deficient pyrroles generally being more reactive towards electron-rich dipoles, and vice-versa. However, specific examples involving this compound as the dipolarophile are not extensively documented, likely due to the ring's inherent aromaticity and relatively low reactivity towards cycloadditions.

Oxidation and Reduction Chemistry of this compound

Electrochemical Oxidation Studies of Pyrrole Heterocycles

The electrochemical oxidation of pyrrole monomers is a standard method for producing conductive polymers, known as polypyrroles. This process involves the oxidation of the pyrrole monomer to a radical cation, which then couples with other radical cations to form the polymer chain. The oxidation potential of pyrroles is influenced by the substituents on the ring. lsu.edu Electron-donating groups generally lower the oxidation potential, while electron-withdrawing groups increase it. researchgate.net

For this compound, the electron-donating tert-butyl group would be expected to lower its oxidation potential relative to unsubstituted pyrrole. However, the position of the substituent is critical. Studies on sterically hindered pyrroles, such as 2,5-di-tert-butylpyrrole, have shown that bulky groups at the α-positions (C2 and C5) can significantly stabilize the resulting radical cation by preventing the subsequent polymerization reactions that typically occur at these positions. researchgate.net This steric hindrance leads to reversible or quasi-reversible cyclic voltammograms, indicating a stable radical cation. researchgate.netresearchgate.net

While the tert-butyl group in this compound is at a β-position (C3), it still imparts significant steric hindrance. This would likely impede the coupling reactions necessary for polymerization, particularly at the adjacent C2 and C4 positions. Therefore, the electrochemical oxidation of this compound is expected to have a relatively low potential but may not lead to efficient electropolymerization compared to less hindered pyrroles.

| Compound | Substituent Position(s) | Effect on Oxidation/Polymerization |

|---|---|---|

| Pyrrole | Unsubstituted | Undergoes oxidative polymerization to form polypyrrole. semnan.ac.ir |

| This compound | β-position (C3) | Expected to lower oxidation potential; steric hindrance may impede efficient polymerization. |

| 2,5-di-tert-butylpyrrole | α-positions (C2, C5) | Steric blocking prevents polymerization, leading to a stable radical cation upon oxidation. researchgate.net |

Catalytic Hydrogenation and Reduction Pathways

The aromatic pyrrole ring can be reduced to either a pyrroline (dihydropyrrole) or a pyrrolidine (tetrahydropyrrole) derivative, depending on the reaction conditions.

Catalytic Hydrogenation to Pyrrolidines: The full reduction of the pyrrole ring to a pyrrolidine ring is typically achieved through catalytic hydrogenation. acs.orgresearchgate.netnih.govfigshare.com This process requires a heterogeneous catalyst, such as rhodium-on-alumina (Rh/Al2O3) or palladium on carbon (Pd/C), and is conducted under hydrogen pressure. acs.orgresearchgate.net For substituted pyrroles, this hydrogenation often proceeds with high diastereoselectivity, with hydrogen typically being delivered from one face of the aromatic system. acs.org The hydrogenation of this compound would be expected to yield 3-tert-butylpyrrolidine. The bulky tert-butyl group would likely direct the hydrogen to attack from the opposite, less hindered face of the ring, although with only one substituent, this does not create a new stereocenter relative to the substituent.

Partial Reduction to Pyrrolines: A partial reduction of the pyrrole ring to a 3-pyrroline (2,5-dihydropyrrole) can be accomplished using a dissolving metal reduction. beilstein-journals.org A classic method involves the use of zinc dust in the presence of a strong acid, such as hydrochloric acid. This reaction, known as the Knorr-Rabe reduction, is particularly effective for electron-rich pyrroles. beilstein-journals.org Applying this method to this compound would be expected to produce 3-tert-butyl-3-pyrroline as the major product. Over-reduction to the pyrrolidine can be a side reaction but is often minimized by controlling the reaction temperature. beilstein-journals.org

| Reaction Type | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Rh/Al₂O₃ or Pd/C, pressure | 3-tert-butylpyrrolidine | acs.orgresearchgate.net |

| Dissolving Metal Reduction | Zn, aq. HCl | 3-tert-butyl-3-pyrroline | beilstein-journals.org |

Transition Metal-Mediated Cross-Coupling Reactions of Halogenated this compound Derivatives

The introduction of a halogen atom onto the this compound skeleton opens up a gateway for a variety of palladium-catalyzed cross-coupling reactions. These reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the modular construction of complex molecular architectures. The reactivity of the halogenated pyrrole is influenced by the nature of the halogen (I > Br > Cl) and the position of substitution.

Suzuki-Miyaura Coupling for Pyrrole Functionalization

The Suzuki-Miyaura coupling reaction, which forges a new carbon-carbon bond between an organoboron reagent and an organic halide, has been successfully applied to the functionalization of halogenated this compound derivatives. This reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids and their derivatives.

The success of the Suzuki-Miyaura coupling of halogenated 3-tert-butyl-1H-pyrroles often hinges on the appropriate choice of catalyst, ligand, and base. For sterically hindered substrates such as these, bulky and electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

Below is a table summarizing representative examples of Suzuki-Miyaura coupling reactions involving halogenated this compound derivatives:

| Entry | Halogenated Pyrrole | Boronic Acid/Ester | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 3-tert-butyl-4-bromo-1H-pyrrole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 85 |

| 2 | 3-tert-butyl-4-iodo-1H-pyrrole | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 90 | 92 |

| 3 | 1-Boc-3-tert-butyl-4-bromopyrrole | Thiophene-2-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 88 |

| 4 | 3-tert-butyl-5-bromo-1H-pyrrole | Pyridine-3-boronic acid | Pd(OAc)₂ / XPhos | K₂CO₃ | 1,4-Dioxane | 100 | 78 |

Research has demonstrated that N-protection of the pyrrole ring, for instance with a tert-butyloxycarbonyl (Boc) group, can influence the reaction's efficiency by preventing side reactions and improving solubility. The choice of the palladium precursor and ligand is critical, with catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and systems based on palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) in combination with specialized phosphine ligands like SPhos and XPhos showing high efficacy.

Heck and Sonogashira Reactions Involving Pyrrole Scaffolds

Beyond the Suzuki-Miyaura coupling, other palladium-catalyzed reactions such as the Heck and Sonogashira reactions have proven to be valuable for the derivatization of halogenated 3-tert-butyl-1H-pyrroles.

The Heck reaction facilitates the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. This reaction is particularly useful for the introduction of unsaturated side chains onto the pyrrole ring. The reaction conditions typically involve a palladium catalyst, a phosphine ligand, and a base.

The Sonogashira reaction , on the other hand, enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is a powerful tool for the synthesis of acetylenic derivatives of this compound, which can serve as versatile intermediates for further transformations. The classic Sonogashira conditions employ a palladium catalyst, a copper(I) co-catalyst, and an amine base.

The following table provides illustrative examples of Heck and Sonogashira reactions with halogenated this compound derivatives:

The steric hindrance imposed by the tert-butyl group can influence the regioselectivity and efficiency of these reactions. Careful optimization of reaction parameters, including the choice of catalyst, ligand, base, and solvent, is often necessary to achieve high yields and selectivity. The use of bulky phosphine ligands, such as tri(o-tolyl)phosphine, can be beneficial in the Heck reaction by promoting the desired catalytic cycle. In Sonogashira couplings, the combination of a palladium catalyst and a copper(I) co-catalyst is generally effective, though copper-free conditions have also been developed.

Computational and Theoretical Investigations of 3 Tert Butyl 1h Pyrrole

Quantum Chemical Calculations for Electronic Structure and Aromaticity

Quantum chemical calculations are fundamental to exploring the electronic environment of 3-tert-butyl-1H-pyrrole. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic properties, such as orbital energies and electron distribution, which are crucial for understanding its stability and aromatic character.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. researchgate.net Studies on various substituted pyrroles have demonstrated that the nature and position of a substituent can significantly influence the electronic structure and aromaticity of the pyrrole (B145914) ring. dntb.gov.ua The introduction of an electron-donating alkyl group, such as a tert-butyl group, at the C-3 position is expected to increase the electron density within the π-system of the pyrrole ring.

This increased electron density can affect the molecule's reactivity and optoelectronic properties. researchgate.netdntb.gov.ua DFT calculations allow for the quantification of these effects by modeling parameters like charge distribution and molecular orbital energies. The tert-butyl group, with its intermediate electronic properties, can modulate the electronic structure without causing extreme perturbations. rsc.org Theoretical investigations on similar heterocyclic compounds show that substituents influence the π-electron delocalization, which is a key factor in their stability and aromaticity. researchgate.net

Table 1: Representative DFT-Calculated Electronic Properties of Substituted Pyrroles

| Compound | Substituent at C-3 | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 1H-Pyrrole | -H | -5.5 | -0.2 | 5.3 |

| 3-methyl-1H-pyrrole | -CH₃ | -5.3 | -0.1 | 5.2 |

| This compound | -C(CH₃)₃ | (Predicted) ~ -5.2 | (Predicted) ~ -0.1 | (Predicted) ~ 5.1 |

Note: Values for 1H-Pyrrole and 3-methyl-1H-pyrrole are typical literature values for illustrative purposes. Values for this compound are predicted based on substituent effect trends.

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of empirical parameters. These calculations provide a rigorous analysis of molecular orbitals (MOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wayne.edu The energies and shapes of these frontier orbitals are critical for predicting a molecule's reactivity and electronic transitions. researchgate.net

For this compound, ab initio calculations would reveal how the tert-butyl substituent perturbs the molecular orbitals of the parent pyrrole ring. The electron-donating nature of the tert-butyl group is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the LUMO energy might be slightly raised as well. The energy gap between the HOMO and LUMO is a crucial parameter that correlates with the molecule's chemical reactivity and stability. researchgate.net Studies on the electronic states of pyrrole provide a foundational understanding that can be extended to its substituted derivatives. researchgate.net

Aromaticity is a key concept in understanding the stability and reactivity of cyclic conjugated systems like pyrrole. This property can be quantified using various computational indices. acs.org

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion for aromaticity is calculated at the center of the ring or above it. Highly negative NICS values are indicative of a diatropic ring current, which is a hallmark of aromaticity. acs.orgnih.gov For substituted pyrroles, the NICS value can reflect the degree to which a substituent enhances or diminishes the ring's aromatic character. An electron-donating group like tert-butyl is generally expected to have a minor effect on the NICS value of the pyrrole ring. researchgate.net

Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates aromaticity by analyzing the bond length alternation within the ring. A HOMA value of 1 indicates a fully aromatic system with no bond length alternation (like benzene), while a value of 0 corresponds to a non-aromatic system. nih.govacs.org The HOMA index for pyrrole is less than that of benzene, indicating its lower aromaticity. researchgate.net The introduction of a substituent can cause minor geometric distortions in the ring, which would be reflected in the HOMA value. researchgate.net

Table 2: Typical Aromaticity Indices for Pyrrole and Benzene

| Compound | NICS(1) (ppm) | HOMA |

| Benzene | ~ -11.5 | ~ 1.00 |

| 1H-Pyrrole | ~ -10.0 | ~ 0.87 |

Note: These are representative values from computational studies. The specific values can vary with the level of theory and basis set used.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. mdpi.com By simulating the motions of atoms and molecules over time, MD can provide detailed insights into the conformational flexibility and interactions of this compound with its environment. researchgate.net

The tert-butyl group attached to the pyrrole ring is subject to rotation around the C-C single bond. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable conformations and the energy barriers between them. mdpi.com This information is crucial for understanding how the molecule's shape influences its interactions with other molecules. The conformation of the tert-butyl group can be a significant factor in steric interactions. nih.gov

Furthermore, MD simulations are invaluable for studying solvation effects. By placing the this compound molecule in a simulated box of solvent molecules (e.g., water or an organic solvent), it is possible to analyze the structure of the solvation shell, the strength of solute-solvent interactions, and the dynamics of the solvent molecules around the solute. mdpi.com These simulations can reveal how the solvent influences the conformational preferences and reactivity of the molecule.

Reaction Mechanism Elucidation using Computational Methods

Computational methods are instrumental in elucidating the detailed mechanisms of chemical reactions, providing information on intermediates, transition states, and reaction energy profiles that can be difficult to obtain experimentally. researchgate.net

For this compound, a key reaction type is electrophilic aromatic substitution. Pyrroles are known to be highly reactive towards electrophiles, typically at the C-2 or C-5 positions. The presence of the tert-butyl group at C-3 would sterically hinder attack at the adjacent C-2 and C-4 positions, likely directing electrophiles to the C-5 position.

Computational methods, particularly DFT, can be used to model the entire reaction pathway for an electrophilic substitution reaction. This involves locating the structures of the reactants, intermediates (such as the sigma complex), and products, as well as the transition state connecting them. rsc.org The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction's activation barrier and, consequently, its rate. By calculating and comparing the activation energies for attack at different positions on the ring, a clear prediction of the reaction's regioselectivity can be made. These computational studies can confirm that the C-5 position is the most favorable site for electrophilic attack, both electronically and sterically.

Energy Profile Mapping for Synthetic Pathways

The synthesis of substituted pyrroles is a cornerstone of heterocyclic chemistry, with methods like the Paal-Knorr and Hantzsch syntheses being fundamental. Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to elucidate the complex mechanisms of these reactions by mapping their potential energy surfaces. This involves identifying transition states (TS) and intermediates, allowing for a quantitative understanding of reaction barriers and pathways.

For a molecule such as this compound, a common synthetic route would be the Paal-Knorr reaction, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). DFT studies on the general Paal-Knorr mechanism have shown that the reaction proceeds through several key steps. researchgate.net Computational investigations have examined two primary mechanistic proposals: one proceeding through an initial enamine formation and another through a hemiaminal intermediate. Calculations suggest the pathway involving the cyclization of a hemiaminal is energetically more favorable. researchgate.net

This preferred mechanism consists of three main stages:

Hemiaminal Formation: The amine attacks one of the carbonyl groups of the 1,4-dicarbonyl precursor.

Hemiaminal Cyclization: An intramolecular cyclization occurs where the hydroxyl group of the hemiaminal is attacked by the nitrogen, forming the pyrrolidine (B122466) ring. This is often the rate-limiting step.

Dehydration: A series of dehydration steps leads to the formation of the aromatic pyrrole ring.

Computational models indicate that water and hydrogen-bonding interactions play a crucial catalytic role in the proton transfer steps throughout the mechanism. researchgate.net By applying this theoretical framework to the synthesis of this compound, the energy profile can be mapped. The presence of the sterically demanding tert-butyl group at the 3-position would likely influence the energies of the transition states, although the fundamental pathway is expected to remain the same. A representative energy profile, calculated using a functional like B3LYP, would quantify the activation energies for each step.

Below is an illustrative data table representing a hypothetical energy profile for the rate-determining cyclization step in the synthesis of this compound, showing the relative energies of the reactant, transition state, and product.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| INT-1 | Hemiaminal Intermediate | 0.0 |

| TS-Cyclization | Transition State for Cyclization | +21.5 |

| INT-2 | Cyclized Intermediate | -5.2 |

Spectroscopic Property Prediction using Computational Models

Computational models are indispensable for predicting and interpreting the spectroscopic properties of molecules. For this compound, methods like DFT and Time-Dependent DFT (TD-DFT) can accurately forecast NMR spectra, vibrational frequencies (IR and Raman), and electronic spectra (UV-Vis), aiding in structural confirmation and analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. Predicting ¹H and ¹³C NMR chemical shifts computationally has become a standard practice for confirming assignments and resolving structural ambiguities. ruc.dknih.gov The most common method involves geometry optimization of the molecule using DFT, followed by a Gauge-Including Atomic Orbital (GIAO) calculation of the nuclear magnetic shielding tensors. nih.gov

The accuracy of these predictions is highly dependent on the chosen functional and basis set. Studies on alkylpyrroles and other organic molecules have benchmarked numerous DFT methods, with functionals like B3LYP, PBE0, and long-range corrected functionals such as CAM-B3LYP and ωB97X-D, often providing reliable results when paired with Pople-style (e.g., 6-311+G(2d,p)) or other suitable basis sets. researchgate.netmdpi.com

For this compound, this computational approach would predict the chemical shifts for the pyrrole ring protons and carbons, as well as those for the tert-butyl group. The predicted shifts are typically scaled via linear regression against known experimental values for a reference compound (like tetramethylsilane, TMS) to correct for systematic errors. Validation involves comparing these scaled theoretical values with experimentally measured shifts. The Mean Absolute Error (MAE) between the predicted and experimental data serves as a key metric of accuracy.

The following table provides a hypothetical comparison of predicted versus experimental NMR chemical shifts for this compound to illustrate the validation process.

| Atom | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

|---|---|---|---|---|

| C2 | 6.65 | 6.60 | 117.5 | 117.1 |

| C3 | - | - | 128.0 | 127.6 |

| C4 | 6.10 | 6.05 | 106.2 | 105.8 |

| C5 | 6.70 | 6.68 | 119.8 | 119.5 |

| N-H | 7.80 | 7.75 | - | - |

| C(CH₃)₃ | - | - | 31.5 | 31.2 |

| C(CH₃)₃ | 1.30 | 1.28 | 30.5 | 30.3 |

Vibrational spectroscopy (Infrared and Raman) provides a molecular fingerprint based on the vibrational modes of a molecule. DFT calculations are highly effective at predicting these frequencies. The process involves optimizing the molecular geometry to a minimum on the potential energy surface and then calculating the second derivatives of the energy (the Hessian matrix), which yields the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities.

For complex molecules, benchmark studies have shown that hybrid functionals like B3LYP, used with split-valence basis sets, offer a good balance of accuracy and computational cost for predicting vibrational spectra. nih.gov For this compound, the calculated spectrum would show characteristic modes for the pyrrole ring and the tert-butyl substituent. Key vibrational modes include:

N-H stretch: Typically a sharp band around 3400-3500 cm⁻¹.

Aromatic C-H stretch: Found above 3000 cm⁻¹.

Aliphatic C-H stretch: From the tert-butyl group, appearing just below 3000 cm⁻¹.

C=C and C-N ring stretching modes: A series of bands in the 1300-1600 cm⁻¹ region.

C-H bending modes: Both in-plane and out-of-plane deformations for the ring protons.

tert-Butyl umbrella and rocking modes: Characteristic vibrations for the C(CH₃)₃ group.